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2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile
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Overview
Description
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. Finally, the ester is converted to the acetonitrile derivative through a dehydration reaction using phosphorus oxychloride (POCl3) or other dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives can inhibit inflammatory pathways.
- Analgesic Properties : Some derivatives demonstrate pain-relieving effects.
- Antimicrobial Activity : The compound has been tested against various pathogens, showing promising results.
Case Studies
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Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of 2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
-
Antimicrobial Testing :
- In vitro tests against bacterial strains revealed that the compound exhibited considerable antimicrobial activity, particularly against Gram-positive bacteria. This positions it as a candidate for developing new antibiotics.
Interaction Studies
Molecular docking simulations have been employed to study the binding affinity of this compound with various biological targets, such as enzymes and receptors. These studies help elucidate the mechanism of action and guide modifications to improve efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl cyanide: Similar structure but lacks the pyrazole ring.
5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.
Uniqueness
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both the pyrazole ring and the acetonitrile group, which confer specific chemical properties and reactivity that are not found in the similar compounds listed above .
Biological Activity
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile, also known by its CAS number 134161-76-5, is an organic compound notable for its pyrazole structure and potential biological activities. The compound features a nitrile functional group and a 4-chlorophenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, emphasizing its medicinal applications, mechanisms of action, and related research findings.
- Molecular Formula : C11H8ClN3
- Molecular Weight : 217.65 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a 4-chlorophenyl group and an acetonitrile moiety.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Effects : Compounds with similar structures have shown significant antimicrobial properties.
- Anti-inflammatory Activity : Pyrazole derivatives are often investigated for their potential to reduce inflammation.
- Analgesic Properties : Some studies suggest that these compounds may alleviate pain.
The presence of the 4-chlorophenyl group in this compound is believed to enhance lipophilicity and bioavailability, which are crucial for therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. Molecular docking studies suggest strong binding affinities to target enzymes, which can modulate their activity.
- Receptor Interaction : Binding assays have indicated that this compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and pain perception.
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound. Below is a summary of relevant findings:
Table 1: Biological Activities of Related Pyrazole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl group | Antimicrobial activity |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | Methyl substitution on pyrazole | Anti-inflammatory effects |
4-Chloro-1H-pyrazolo[3,4-b]quinolin-5(6H)-one | More complex heterocyclic structure | Anticancer properties |
This compound | Nitrile and pyrazole ring combination | Potential therapeutic agent |
Case Study: Antimicrobial Efficacy
A study published in MDPI reported that derivatives similar to this compound exhibited potent antibacterial activity against various strains. The study highlighted the importance of structural modifications in enhancing the antimicrobial efficacy of pyrazole derivatives .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical reactions. One common method includes the condensation of hydrazine derivatives with appropriate carbonyl compounds followed by nitrilation. Structural modifications can significantly influence the biological activity of the resulting compounds, allowing for optimization based on desired therapeutic effects .
Properties
CAS No. |
134161-76-5 |
---|---|
Molecular Formula |
C11H8ClN3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C11H8ClN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) |
InChI Key |
ZWKKHRLWUFOSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)Cl |
Origin of Product |
United States |
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